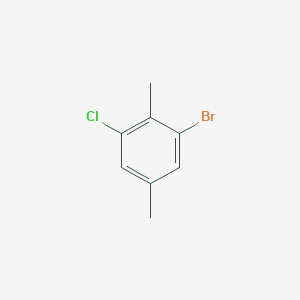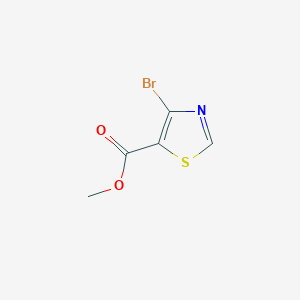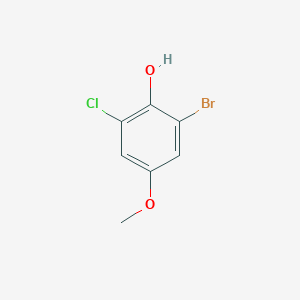
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 . This compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 5-bromo-2-methoxyphenol, is synthesized through three steps: acetylation protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 237.04 .Applications De Recherche Scientifique
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic molecules, as a reagent in organic reactions, and as a starting material for the synthesis of pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of a variety of other compounds, such as 1-bromo-3,4-difluorobenzonitrile and 1-bromo-3,4-difluorobenzophenone.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene is not fully understood. However, it is believed that it acts as a Lewis acid, which is a type of acid that can donate electrons to other molecules. This allows it to be used as a catalyst in organic reactions, as well as a reagent in organic synthesis.
Biochemical and Physiological Effects
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested, and can cause skin and eye irritation if it comes into contact with the skin or eyes. It is also a flammable liquid, and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive reagent, which makes it attractive for use in a variety of organic reactions. Another advantage is that it is a volatile liquid, which makes it easy to handle and store. However, it is toxic and can cause skin and eye irritation, so it should be handled with care. Additionally, its low boiling point means that it can evaporate quickly, making it difficult to use in some experiments.
Orientations Futures
Future research on 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene could focus on its uses in the synthesis of pharmaceuticals, dyes, and fragrances. Additionally, further research could be done to explore its biochemical and physiological effects, and to determine the mechanism of action. Finally, research could also be done to explore the potential uses of 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene in the synthesis of other compounds, such as 1-bromo-3,4-difluorobenzonitrile and 1-bromo-3,4-difluorobenzophenone.
Méthodes De Synthèse
1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzenedifluoro-2-methoxy-5-methylbenzene can be synthesized from 1-bromo-3,4-difluorobenzene and 2-methoxymethyl-5-methylbenzene. The reaction is carried out in the presence of a copper catalyst and a base such as sodium hydroxide. The reaction proceeds through a Friedel-Crafts alkylation, in which the bromine atom of the 1-bromo-3,4-difluorobenzene is replaced by the 2-methoxymethyl-5-methylbenzene.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPQMGEZPCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)






![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)




